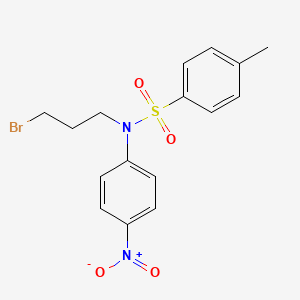

n-(3-Bromopropyl)-4-methyl-n-(4-nitrophenyl)benzenesulfonamide

Description

Properties

CAS No. |

743-28-2 |

|---|---|

Molecular Formula |

C16H17BrN2O4S |

Molecular Weight |

413.3 g/mol |

IUPAC Name |

N-(3-bromopropyl)-4-methyl-N-(4-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C16H17BrN2O4S/c1-13-3-9-16(10-4-13)24(22,23)18(12-2-11-17)14-5-7-15(8-6-14)19(20)21/h3-10H,2,11-12H2,1H3 |

InChI Key |

KQWBZHGQYLQZOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCCBr)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromopropyl)-4-methyl-N-(4-nitrophenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Sulfonation: The addition of a sulfonamide group to the benzene ring.

Alkylation: The attachment of a bromopropyl group to the nitrogen atom of the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution

The nucleophilic substitution reaction can be represented as follows:

Where R represents the bromopropyl group, and Nu represents a nucleophile such as an amine or thiol. This reaction typically occurs via an mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromine atom.

Reduction of Nitro Group

The reduction of the nitro group can be illustrated by:

This transformation enhances the compound's potential as an antibacterial agent by converting it into an amino derivative, which may exhibit different pharmacological properties.

Oxidation of Methyl Group

The oxidation of the methyl group can be summarized as follows:

This process transforms the methyl group into a carboxylic acid, significantly altering the compound's solubility and reactivity.

-

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium azide, potassium thiocyanate | Polar aprotic solvents |

| Reduction | Hydrogen gas, Pd/C | Room temperature |

| Oxidation | Potassium permanganate | Strong acidic conditions |

-

Major Products Formed

-

From Nucleophilic Substitution : Various substituted sulfonamides can be formed depending on the nucleophile used.

-

From Reduction : Amino derivatives that may have enhanced biological activity are produced.

-

From Oxidation : Carboxylated sulfonamides that might have different applications in chemical synthesis or pharmaceuticals are generated.

-

Applications in Research and Industry

N-(3-Bromopropyl)-4-methyl-N-(4-nitrophenyl)benzenesulfonamide has several notable applications:

-

Pharmaceutical Chemistry : It serves as an intermediate in synthesizing more complex organic molecules and has been investigated for its antimicrobial properties.

-

Biological Studies : Research into its mechanism of action reveals its potential to inhibit bacterial growth by mimicking para-aminobenzoic acid, thus interfering with folic acid synthesis .

-

Industrial Uses : Its unique structure allows it to be utilized in producing specialty chemicals and materials.

The diverse chemical reactions of this compound highlight its versatility in synthetic organic chemistry and potential therapeutic applications. Understanding these reactions provides insights into developing new compounds with desired biological activities and industrial applications. Further research could explore optimizing these reactions for improved yields and efficiencies in various settings.

Scientific Research Applications

Pharmacological Potential

Research indicates that sulfonamide derivatives, including n-(3-bromopropyl)-4-methyl-n-(4-nitrophenyl)benzenesulfonamide, exhibit significant biological activity. The compound has been studied for its potential as an antagonist in various receptor systems, particularly the progesterone receptor (PR). Sulfonamides have shown promise in treating conditions such as:

- Uterine leiomyoma

- Endometriosis

- Breast cancer

The benzenesulfonamide scaffold is recognized for its ability to inhibit PR activity, making it a candidate for developing new therapeutic agents targeting these conditions .

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The introduction of the bromopropyl and nitrophenyl groups in this compound may enhance its antimicrobial efficacy by altering its interaction with bacterial enzymes. Studies have indicated that modifications to the sulfonamide structure can lead to increased potency against various pathogens, including resistant strains of bacteria.

Chemical Synthesis and Drug Development

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for further derivatization, leading to compounds with enhanced biological activities or novel therapeutic effects. Researchers are exploring its use in synthesizing other biologically active molecules .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-Bromopropyl)-4-methyl-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The nitrophenyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares n-(3-Bromopropyl)-4-methyl-n-(4-nitrophenyl)benzenesulfonamide with structurally related benzenesulfonamides, emphasizing substituent variations and their implications:

Key Observations :

- Bromine vs. Other Halogens/Substituents: The target compound’s bromopropyl chain distinguishes it from non-halogenated analogs (e.g., 3q in ). Bromine enhances reactivity for further functionalization compared to inert alkyl chains.

- Chain Length : The propyl chain balances steric bulk and flexibility, contrasting with longer chains (e.g., pentyl in 3q ), which may hinder membrane permeability or enzymatic binding.

Q & A

Q. What synthetic strategies are effective for preparing n-(3-Bromopropyl)-4-methyl-n-(4-nitrophenyl)benzenesulfonamide?

A multistep approach is typically employed. First, sulfonamide formation involves reacting 4-methylbenzenesulfonyl chloride with 4-nitrophenylamine under basic conditions (e.g., NaH or NEt₃ in CH₂Cl₂) to generate the monosubstituted sulfonamide intermediate. Subsequent alkylation with 1,3-dibromopropane introduces the bromopropyl group via nucleophilic substitution. Careful control of stoichiometry and reaction time is critical to avoid over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- ¹H/¹³C NMR : Assign signals based on substituent-induced chemical shifts. For example, the nitro group (4-nitrophenyl) deshields adjacent protons, while the bromopropyl chain shows distinct methylene splitting patterns .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1330–1160 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the 4-nitrophenyl and benzenesulfonyl groups reveals steric or electronic interactions affecting reactivity. Validate refinement with R-factor convergence (<0.05) and check for disorder using PLATON .

Q. What experimental designs elucidate the compound’s regioselectivity in cross-coupling reactions?

Compare reactivity of the bromopropyl group with palladium catalysts (e.g., Suzuki-Miyaura coupling). Use deuterated analogs or computational modeling (DFT) to map electron density at reactive sites. For instance, the electron-withdrawing nitro group may direct coupling to the bromopropyl chain’s terminal position .

Q. How to systematically analyze structure-activity relationships (SAR) for biological targets?

- Analog Synthesis : Replace the bromopropyl group with chloro, iodo, or non-halogenated chains to assess halogen-dependent bioactivity .

- Enzyme Assays : Test inhibitory effects on enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Correlate IC₅₀ values with substituent Hammett parameters (σ) .

- Molecular Docking : Simulate binding poses in protein active sites (e.g., PDB: 1T4G) to identify key interactions (e.g., sulfonamide-SO₂ with Zn²⁺ in metalloenzymes) .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC with UV visualization (254 nm) for nitroaromatic detection .

- Crystallization : Grow crystals via slow evaporation in DCM/hexane mixtures. For twinned crystals, use TWINLAW in SHELXL to refine overlapping domains .

- Data Contradictions : If NMR signals conflict with X-ray data (e.g., unexpected diastereomer ratios), perform variable-temperature NMR to probe dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.